molecular formula C18H16N2O3S2 B2380107 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 339106-23-9

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone

Cat. No.: B2380107
CAS No.: 339106-23-9
M. Wt: 372.46
InChI Key: FCIFOFFXRJGMDL-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone is a complex organic compound with the molecular formula C18H16N2O3S2 This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group, a phenyl group, and a methyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone is unique due to the combination of its methoxyphenyl, phenyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-23-14-9-6-10-15(11-14)24-18-16(25(2,21)22)12-19-17(20-18)13-7-4-3-5-8-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIFOFFXRJGMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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